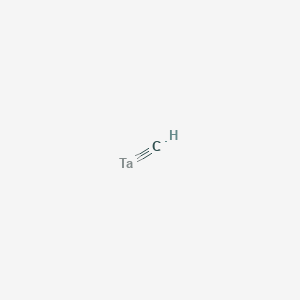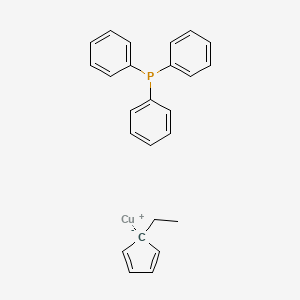
(Ethylcyclopentadienyl)(triphenylphosphine)copper(I)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ethylcyclopentadienyl)(triphenylphosphine)copper(I) is an organometallic compound with the empirical formula C25H24CuP and a molecular weight of 418.98 g/mol . This compound is known for its catalytic properties and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) typically involves the reaction of ethylcyclopentadiene with triphenylphosphine and a copper(I) source. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the copper(I) species. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(Ethylcyclopentadienyl)(triphenylphosphine)copper(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) species.
Reduction: It can be reduced back to copper(I) from copper(II) species.
Substitution: The ethylcyclopentadienyl and triphenylphosphine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as THF, DCM, or acetonitrile, and may require specific temperatures and inert atmospheres to proceed efficiently .
Major Products
The major products formed from reactions involving (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) depend on the type of reaction. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce a variety of organometallic compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
(Ethylcyclopentadienyl)(triphenylphosphine)copper(I) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) involves its ability to act as a catalyst in various chemical reactions. The copper(I) center can coordinate with different ligands and substrates, facilitating the formation and breaking of chemical bonds. The ethylcyclopentadienyl and triphenylphosphine ligands play a crucial role in stabilizing the copper(I) center and enhancing its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Triphenylphosphine)copper hydride: Another copper(I) complex with catalytic properties.
Bromotris(triphenylphosphine)copper(I): A copper(I) complex used in similar catalytic applications.
Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I): A copper(I) complex with different ligands but similar catalytic activity.
Uniqueness
(Ethylcyclopentadienyl)(triphenylphosphine)copper(I) is unique due to the presence of both ethylcyclopentadienyl and triphenylphosphine ligands, which provide a distinct electronic environment around the copper(I) center. This unique combination of ligands enhances its stability and reactivity, making it a valuable catalyst in various chemical reactions .
Eigenschaften
Molekularformel |
C25H24CuP |
|---|---|
Molekulargewicht |
419.0 g/mol |
IUPAC-Name |
copper(1+);5-ethylcyclopenta-1,3-diene;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C7H9.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-7-5-3-4-6-7;/h1-15H;3-6H,2H2,1H3;/q;-1;+1 |
InChI-Schlüssel |
DSONSPGWGUJRLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC[C-]1C=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


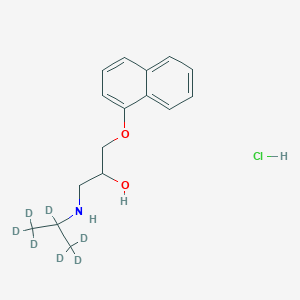
![N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate)](/img/structure/B15088805.png)
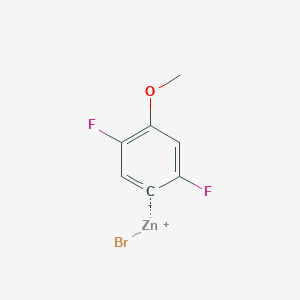
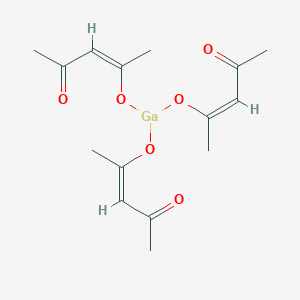
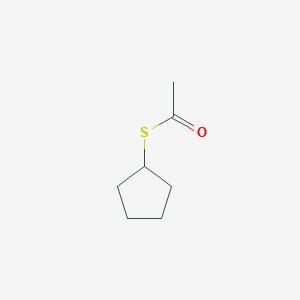
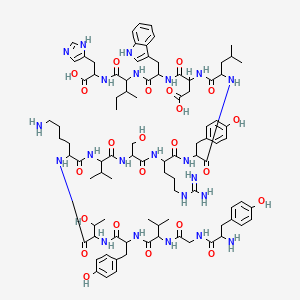
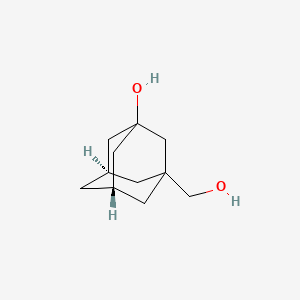

![2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium](/img/structure/B15088850.png)
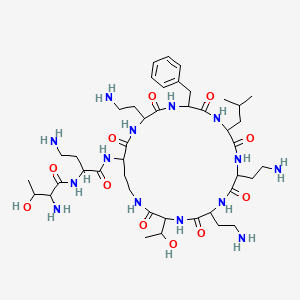
![[1, 1'-Bis(diphenyphosphino)ferrocene]dichlorocobalt(II)](/img/structure/B15088862.png)
